molecular formula C19H30N2O5S B2456925 (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone formate CAS No. 1421516-31-5

(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone formate

Cat. No.: B2456925
CAS No.: 1421516-31-5
M. Wt: 398.52
InChI Key: MJFWTMNQOPONJT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The morpholino group would add a cyclic structure, the thiophen-2-yl group would add a five-membered aromatic ring, and the cyclopentyl group would add another cyclic structure.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the morpholino group might undergo reactions typical of amines, while the thiophen-2-yl group might undergo reactions typical of aromatic compounds .

Scientific Research Applications

Imaging Agents in Parkinson's Disease

The synthesis of [11C]HG-10-102-01, a potential PET imaging agent for studying LRRK2 enzyme activity in Parkinson's disease, highlights the use of morpholino derivatives in neurodegenerative disease research. This compound, derived from morpholino methanone, demonstrates the utility of such chemicals in developing diagnostic tools for complex neurological conditions (Wang, Gao, Xu, & Zheng, 2017).

Advancements in Heterocyclic Chemistry

Morpholino derivatives have been instrumental in advancing heterocyclic chemistry, contributing to the synthesis of unique morpholinone heterocycles. These compounds, produced through the diastereo- and enantioselective addition of homoenolates to nitrones, open new avenues for creating bioactive molecules with potential therapeutic applications (Phillips, Reynolds, & Scheidt, 2008).

Catalysis and Organic Synthesis

Morpholino derivatives have shown significant potential in catalysis and organic synthesis. For instance, the oxidative dehydrogenation of methanol using a palladium complex involving morpholino components underscores the role of such derivatives in facilitating complex chemical transformations, leading to products like methyl formate (Pearson & Waymouth, 2009).

Antitumor Activity

The synthesis and study of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and related compounds have contributed to understanding the antitumor properties of morpholino derivatives. These compounds exhibit significant inhibitory effects on cancer cell lines, highlighting the potential of morpholino derivatives in oncology research (Tang & Fu, 2018).

Properties

IUPAC Name

formic acid;[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S.CH2O2/c1-19(8-10-21)13-15-14-23-11-9-20(15)17(22)18(6-2-3-7-18)16-5-4-12-24-16;2-1-3/h4-5,12,15,21H,2-3,6-11,13-14H2,1H3;1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFWTMNQOPONJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1COCCN1C(=O)C2(CCCC2)C3=CC=CS3.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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